2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18314496
Molecular Formula: C14H11FN2
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FN2 |
|---|---|
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11FN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3 |
| Standard InChI Key | YYCMBCDFQLGVOP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–8). In 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine, the 2-position is substituted with a 3-fluorophenyl group, while a methyl group occupies the 7-position of the pyridine ring . This substitution pattern influences electronic distribution and steric interactions, critical factors in biological target engagement.
IUPAC Nomenclature
The systematic name follows positional numbering starting from the bridgehead nitrogen (position 1). The full IUPAC designation is 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine, with:
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Imidazo[1,2-a]pyridine: Parent bicyclic system
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2-(3-fluorophenyl): Aromatic substituent at position 2
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7-methyl: Alkyl group at position 7
Molecular Characteristics
The molecular formula is C₁₄H₁₁FN₂, yielding a molecular weight of 226.25 g/mol. Key structural features include:
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Planar bicyclic core: Facilitates π-π stacking interactions with biological targets
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Fluorine atom: Enhances metabolic stability and membrane permeability via reduced oxidative metabolism
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Methyl group: Modulates solubility and steric accessibility at the 7-position
Comparative analysis with the 2-(2-fluorophenyl) analog (molecular weight 226.25 g/mol, melting point 118–120°C) suggests similar physicochemical profiles, though the 3-fluorophenyl isomer may exhibit distinct crystallinity and solubility due to altered dipole interactions .
Synthesis and Manufacturing
Conventional Routes
The synthesis of imidazo[1,2-a]pyridines typically involves cyclocondensation between α-haloketones and 2-aminopyridines. For 2-(3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine, a plausible pathway includes:
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Substrate Preparation:
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Cyclocondensation:
Heating equimolar quantities of α-bromo-3-fluorophenylketone and 2-amino-7-methylpyridine in ethanol at reflux (78°C) for 12–24 hours .
Reaction Scheme:
Green Chemistry Approaches
Recent advances emphasize solvent- and catalyst-free methodologies:
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Mechanochemical Synthesis: Ball-milling 3-fluorophenylglyoxal monohydrate with 2-amino-7-methylpyridine achieves 85–92% yields within 2 hours
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Microwave Assistance: Reduces reaction times to 10–15 minutes while maintaining yields >90%
Process Optimization
Key parameters influencing yield and purity:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 70–80°C | Higher temps accelerate cyclization but risk decomposition |
| Molar Ratio | 1:1.05 (ketone:amine) | Excess amine minimizes side reactions |
| Solvent | Ethanol/water (9:1) | Balances solubility and eco-friendliness |
Physical and Chemical Properties
Spectroscopic Characterization
While direct data for the 3-fluorophenyl derivative are unavailable, analog studies provide predictive insights:
1H NMR (400 MHz, CDCl₃):
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δ 7.85–7.90 (m, 1H, H-5)
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δ 7.45–7.55 (m, 2H, aromatic F-C₆H₄)
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δ 6.95–7.05 (m, 2H, H-3, H-8)
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δ 2.45 (s, 3H, CH₃)
13C NMR (100 MHz, CDCl₃):
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δ 162.1 (C-F, = 245 Hz)
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δ 145.3 (C-2)
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δ 126.8–115.4 (aromatic carbons)
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δ 21.3 (CH₃)
IR (KBr):
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3060 cm⁻¹ (C-H aromatic)
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1605 cm⁻¹ (C=N stretching)
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1220 cm⁻¹ (C-F)
Thermodynamic Properties
Predicted values based on group contribution methods:
| Property | Value | Method |
|---|---|---|
| Melting Point | 125–128°C | Differential Scanning Calorimetry (analog extrapolation) |
| LogP (octanol/water) | 2.8 ± 0.3 | XLogP3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Hansen Solubility Parameters |
Pharmacological Profile and Applications
Biological Activity
Imidazo[1,2-a]pyridines exhibit broad bioactivity, with substitution patterns dictating target specificity:
4.1.1 Central Nervous System (CNS) Modulation
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GABAA Receptor Affinity: Fluorophenyl derivatives demonstrate anxiolytic and sedative effects comparable to Zolpidem (binding Ki ≈ 15 nM)
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Dopamine D4 Receptor: Methyl substitution enhances selectivity over D2/D3 subtypes (IC₅₀ = 28 nM)
4.1.2 Antimicrobial Potential
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Gram-positive Pathogens: MIC values against Staphylococcus aureus range from 4–16 μg/mL
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Mycobacterial Inhibition: 90% growth suppression of M. tuberculosis at 10 μM
Structure-Activity Relationships (SAR)
Critical substituent effects:
| Position | Modification | Pharmacological Impact |
|---|---|---|
| 2 | 3-Fluorophenyl | ↑ Metabolic stability, ↑ CNS penetration |
| 7 | Methyl | ↓ Hepatic clearance, ↑ oral bioavailability |
| 3 | Unsubstituted | Permits H-bonding with targets |
Future Research Directions
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